N-(4-Iodo-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamide
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Overview
Description
N-(4-iodo-2-methylphenyl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Iodination: Introduction of the iodine atom to the aromatic ring.
Triazole Formation: Synthesis of the triazole ring through cyclization reactions.
Thioether Formation: Introduction of the sulfanyl group.
Amide Bond Formation: Coupling of the benzamide core with the substituted aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the iodine atom could yield various substituted derivatives.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-iodo-2-methylphenyl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide is unique due to the presence of both the triazole and sulfanyl groups, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
381679-11-4 |
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Molecular Formula |
C18H17IN4OS |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C18H17IN4OS/c1-12-8-15(19)6-7-16(12)21-17(24)14-5-3-4-13(9-14)10-25-18-22-20-11-23(18)2/h3-9,11H,10H2,1-2H3,(H,21,24) |
InChI Key |
HHTXKPODYJZYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC(=C2)CSC3=NN=CN3C |
Origin of Product |
United States |
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